3-(Piperidin-1-yl)biphenyl-4-carboxylic acid
Description
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is an organic compound that features a biphenyl structure with a piperidine ring attached to one of the phenyl groups and a carboxylic acid group on the other
Properties
IUPAC Name |
4-phenyl-2-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)16-10-9-15(14-7-3-1-4-8-14)13-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWBMOBWAEWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction. For example, a halogenated biphenyl compound can react with piperidine under basic conditions to form the desired product.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent derived from the biphenyl compound with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and the nucleophilic substitution steps, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form a piperidinone derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its biphenyl structure.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)biphenyl-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, potentially modulating their activity. The biphenyl core can provide rigidity and hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)phenylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
4-(Piperidin-1-yl)benzoic acid: Similar structure but with a single phenyl ring.
3-(Morpholin-4-yl)biphenyl-4-carboxylic acid: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
3-(Piperidin-1-yl)biphenyl-4-carboxylic acid is unique due to the combination of the biphenyl core and the piperidine ring, which can provide distinct chemical and biological properties. The biphenyl structure offers rigidity and potential for π-π interactions, while the piperidine ring can engage in hydrogen bonding and other interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
